3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research. The compound is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophenylhydrazonoacetates, related to the compound , have been used in the synthesis of various heterocyclic compounds. These include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting their versatility in chemical synthesis (Mohareb et al., 2004).
Energetic Multi-Component Molecular Solids
Research on tetrafluoroterephthalic acid with N-containing heterocycles, closely related to our compound, shows the formation of novel crystals with significant hydrogen bonding. These studies emphasize the potential for creating supramolecular structures with distinct properties (Wang et al., 2014).
Synthesis of 3-Amino-4-Fluoropyrazoles
Fluorinated pyrazoles, which share structural similarities with the compound , are of interest as building blocks in medicinal chemistry. The research on their synthesis provides insights into developing new compounds with potential applications in drug discovery (Surmont et al., 2011).
Ytterbium(III) Catalyzed Synthesis
Ytterbium(III) compounds have been used to catalyze the synthesis of 4H-benzo[b]pyran derivatives, which are structurally similar to our compound of interest. This research contributes to the field of catalysis and the synthesis of complex organic molecules (Hong & Cai, 2010).
Antimicrobial Evaluation of Difluoromethylated Compounds
Difluoromethylated compounds, which include derivatives of our compound, have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights their potential in developing new antimicrobial agents (Chundawat et al., 2016).
Synthesis and Photophysical Properties of Flavone-Based Derivatives
Flavone-based derivatives, related to our compound, have been synthesized and their photophysical properties studied. These compounds exhibit properties like aggregation-induced emission, useful in material science applications (Lin et al., 2020).
properties
IUPAC Name |
3,4-difluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-15-4-3-12(10-16(15)19)17(21)20(11-14-2-1-9-23-14)13-5-7-22-8-6-13/h1-4,9-10,13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKCWLLBALRKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.